molecular formula C10H10N2O3S B1407978 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde CAS No. 1779130-51-6

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1407978
CAS No.: 1779130-51-6
M. Wt: 238.27 g/mol
InChI Key: YEFQAQNZQTZVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is a heterocyclic compound that features a thiazolidine ring attached to a benzaldehyde moiety with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine. The reaction is often carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration of benzaldehyde followed by cyclization with thiazolidine. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitro-3-(thiazolidin-3-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring may also contribute to its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-3-(thiazolidin-3-yl)benzaldehyde is unique due to the presence of both the nitro group and the thiazolidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-nitro-3-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(12(14)15)10(5-8)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFQAQNZQTZVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Nitro-3-(thiazolidin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.